Dimefluthrin
Overview
Description
Dimefluthrin is a pyrethroid pesticide . It is a new pyrethroid insecticide agent that has been synthesized and evaluated for its insecticidal activity against Culex pipiens pallens .
Synthesis Analysis
Dimefluthrin is synthesized from a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates . The synthesis involves the addition of (1R,3R)-2,2-dimethyl-3-(2-methyl-1 -propenyl)cyclopropanecarbonyl chloride to a cooled solution of [2,3,5,6- -tetrafluoro-4-(methoxymethyl)phenyl]methanol .Molecular Structure Analysis
The molecular structure of Dimefluthrin is C19H22F4O3 .Chemical Reactions Analysis
Dimefluthrin exhibited the highest insecticidal activity among a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates .Physical And Chemical Properties Analysis
Dimefluthrin is a solid substance . It has a molar mass of 374.37 g/mol . It has a boiling point of 352 °C (1.013 hPa), a density of 1.255 g/cm3 (20 °C), and a refractive index (n 20/D) of 1.483 - 1.486 .Scientific Research Applications
Insecticide Resistance and Synergy with Essential Oils
In a study on the resistance to insecticides, Dimefluthrin was found to have the highest resistance among five tested pyrethroids in field strains of Culex quinquefasciatus. However, this resistance was still considered low. The research also explored the synergistic efficacy of essential oils combined with Dimefluthrin. Eucalyptus oil, basil oil, and cinnamon oil were found to be natural synergists, enhancing the efficacy of Dimefluthrin against C. quinquefasciatus populations (Yuan et al., 2019).
Cross-Resistance and Metabolic Mechanisms
Another study investigated the resistance levels and mechanisms in Aedes albopictus to Dimefluthrin and other pyrethroids. It was found that the dimefluthrin-resistant strain showed moderate to low resistance associated with metabolic enzymes and less distinctly to selected pyrethroids. This highlights the cross-resistance and metabolic mechanisms in the insect population against Dimefluthrin (Yang et al., 2021).
Comparative Bio-Efficacy of Pyrethroids
A comparative study of the bio-efficacy of various pyrethroids, including Dimefluthrin, against Culex quinquefasciatus was conducted. Dimefluthrin was among the pyrethroids that showed higher efficacy. The study also examined the role of piperonyl butoxide in synergizing these molecules, suggesting potential strategies for enhancing the effectiveness of Dimefluthrin in mosquito control (Sarkar et al., 2018).
Biodegradation of Pyrethroids
Research on the biodegradation of β-cyfluthrin, a related pyrethroid, by Pseudomonas stutzeri strain S1, provides insights into the environmental impact and degradation pathways of similar compounds, including Dimefluthrin. This study identifies the intermediates formed during degradation, contributing to understanding the environmental fate of such insecticides (Saikia et al., 2005).
Safety And Hazards
Dimefluthrin may cause long-lasting harmful effects to aquatic life . It is harmful if inhaled or absorbed through the skin, and it may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimefluthrin | |
CAS RN |
271241-14-6 | |
Record name | Dimefluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMEFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.